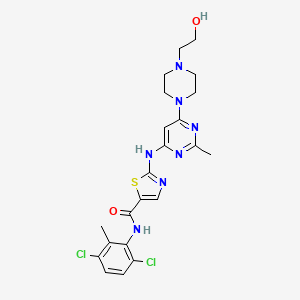
1,3-Cyclopentadiene, 5,5-dimethyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
1,3-Cyclopentadiene, 5,5-dimethyl- can be synthesized through various methods, including:
Annulation Reactions: These reactions involve the construction of a five-membered ring, such as [2 + 2 + 1] and [3 + 2] annulation reactions.
Electrocyclization Reactions: An example is the Nazarov Cyclization, which involves the formation of cyclopentadienes.
Industrial Production Methods
In industrial settings, cyclopentadiene monomers are typically obtained by cracking commercial dicyclopentadiene at around 180°C. The monomer is then collected by distillation and used shortly thereafter .
化学反応の分析
1,3-Cyclopentadiene, 5,5-dimethyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can also be performed on this compound.
Substitution: It can undergo substitution reactions, where one or more hydrogen atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reducing Agents: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Solvents: Solvents like cyclohexane and heptane are commonly used in these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxygenated derivatives, while reduction may produce various reduced forms of the compound .
科学的研究の応用
1,3-Cyclopentadiene, 5,5-dimethyl- has several scientific research applications, including:
Biology: The compound can be used in the study of biological processes and as a building block for biologically active molecules.
Industry: The compound is used in the production of polymers, resins, and other industrial materials.
作用機序
The mechanism of action of 1,3-Cyclopentadiene, 5,5-dimethyl- involves its interaction with molecular targets and pathways. The compound can participate in various chemical reactions, such as cycloaddition and substitution, due to its conjugated diene structure. This allows it to form stable intermediates and products through different reaction pathways .
類似化合物との比較
1,3-Cyclopentadiene, 5,5-dimethyl- can be compared with other similar compounds, such as:
Cyclopentadiene: The parent compound without the methyl groups.
1,3-Cyclopentadiene, 5,5-dimethyl-1-ethyl-: A derivative with an additional ethyl group attached to the first carbon atom.
Cycloheptatriene: A seven-membered ring analog with similar conjugated diene properties.
Uniqueness
The presence of the two methyl groups in 1,3-Cyclopentadiene, 5,5-dimethyl- imparts unique chemical properties, such as increased stability and reactivity in certain reactions, compared to its parent compound .
特性
CAS番号 |
4125-18-2 |
|---|---|
分子式 |
C7H10 |
分子量 |
94.15 g/mol |
IUPAC名 |
5,5-dimethylcyclopenta-1,3-diene |
InChI |
InChI=1S/C7H10/c1-7(2)5-3-4-6-7/h3-6H,1-2H3 |
InChIキー |
QWJWPDHACGGABF-UHFFFAOYSA-N |
正規SMILES |
CC1(C=CC=C1)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[2-(4-{2-[2-(4-{2-Thia-9-azatricyclo[9.4.0.0,3,8]pentadeca-1(15),3,5,7,9,11,13-heptaen-10-yl}piperazin-1-yl)ethoxy]ethyl}piperazin-1-yl)ethoxy]ethan-1-ol tetrahydrochloride](/img/structure/B13422649.png)
![Methyl 3-[(3-methoxy-3-oxopropyl)-(2-phenylethyl)amino]propanoate](/img/structure/B13422658.png)


![(4-Benzhydrylpiperazin-1-yl)(3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazol-5-yl)methanone](/img/structure/B13422673.png)

![2-[2,6-Diethyl-4-(methoxycarbonyl)phenyl]acetic acid](/img/structure/B13422681.png)



![4-Bromo-2-[bromo(difluoro)methyl]-1,3-benzoxazole](/img/structure/B13422701.png)


